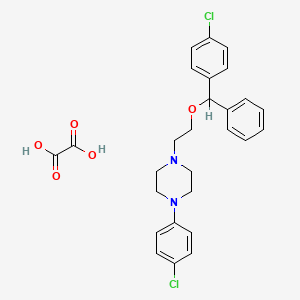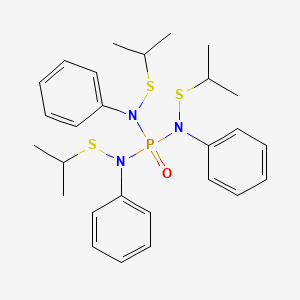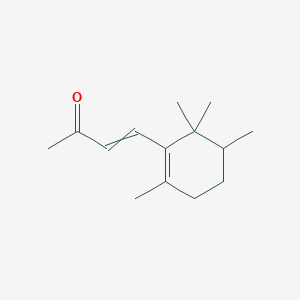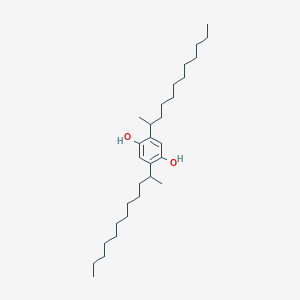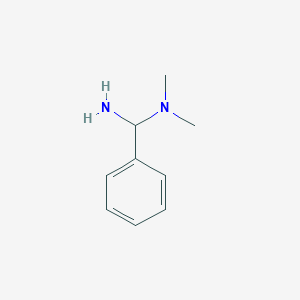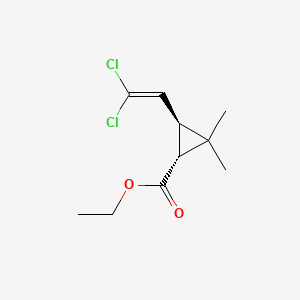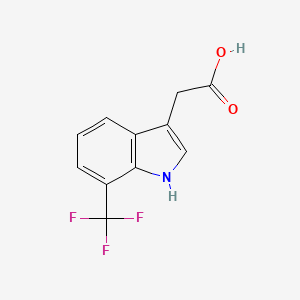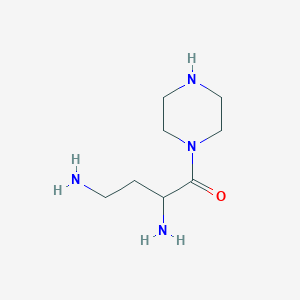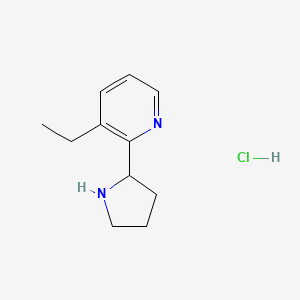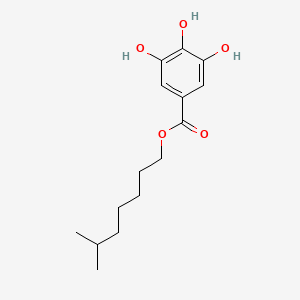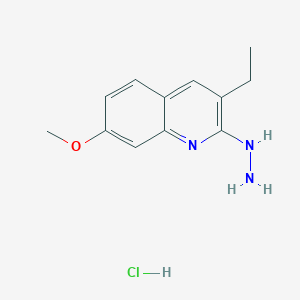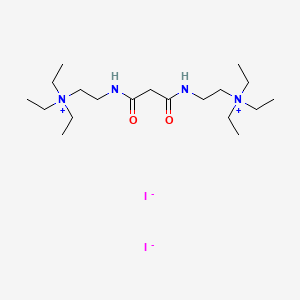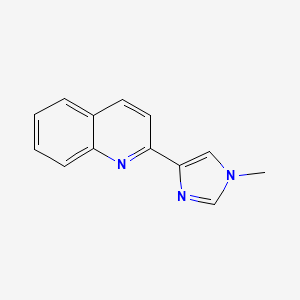
Quinoline, 2-(1-methyl-1H-imidazol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylimidazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and imidazole Quinoline is a nitrogen-containing bicyclic compound, while imidazole is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methylimidazol-4-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroquinoline with 1-methylimidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 2-(1-methylimidazol-4-yl)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Methylimidazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(1-Methylimidazol-4-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-(1-methylimidazol-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the quinoline moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Quinoline: A nitrogen-containing bicyclic compound with a wide range of applications in medicinal chemistry and materials science.
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a building block in organic synthesis.
2-Phenylquinoline: Similar to 2-(1-methylimidazol-4-yl)quinoline but with a phenyl group instead of an imidazole ring.
Uniqueness: 2-(1-Methylimidazol-4-yl)quinoline is unique due to the presence of both quinoline and imidazole moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components. The combination of these two heterocycles enhances its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
2552-96-7 |
|---|---|
Formule moléculaire |
C13H11N3 |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
2-(1-methylimidazol-4-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-16-8-13(14-9-16)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3 |
Clé InChI |
FCVQACOEXGMAEP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


